Tetrahydrozoline hydrochloride Tetrahydrozoline hydrochloride Tetrahydrozoline hydrochloride is the hydrochloride salt of tetryzoline. It is used as a nasal decongestant. It has a role as a sympathomimetic agent, a vasoconstrictor agent and a nasal decongestant. It contains a tetryzoline(1+).
Tetrahydrozoline Hydrochloride is the hydrochloride salt form of tetrahydrozoline, an imidazole derivative with sympathomimetic property. Applied locally to the eye or nose, tetrahydrozoline binds to and activates alpha-adrenergic receptors, resulting in vasoconstriction and decreased nasal and ophthalmic congestion.
See also: Tetrahydrozoline (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 522-48-5
VCID: VC20751043
InChI: InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H
SMILES: C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol

Tetrahydrozoline hydrochloride

CAS No.: 522-48-5

Cat. No.: VC20751043

Molecular Formula: C13H17ClN2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrozoline hydrochloride - 522-48-5

Specification

CAS No. 522-48-5
Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
IUPAC Name 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H
Standard InChI Key BJORNXNYWNIWEY-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl
Canonical SMILES C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl

Introduction

Pharmacology

Mechanism of Action

Tetrahydrozoline hydrochloride functions primarily as a selective alpha-1 adrenergic receptor agonist, though it also demonstrates activity at alpha-2 adrenergic receptors. The compound's therapeutic effects stem from its ability to activate these G-protein-coupled receptors, which regulate vascular tone throughout the body. Upon binding to alpha-1 adrenergic receptors in the vasculature of the eye or nasal mucosa, tetrahydrozoline triggers vasoconstriction of dilated blood vessels, thereby reducing blood flow and alleviating symptoms associated with vascular congestion .

Table 1: Receptor Activity of Tetrahydrozoline Hydrochloride

Target ReceptorActionOrganism
Alpha-1 adrenergic receptorsAgonistHumans
Alpha-2C adrenergic receptorModulatorHumans
Alpha-2 adrenergic receptorsAgonistHumans

Pharmacodynamics

The pharmacodynamic effects of tetrahydrozoline hydrochloride are characterized by potent vasoconstriction of small arterioles in conjunctival and nasal tissue. This vasoconstriction directly counters the vasodilation responsible for ocular redness and nasal congestion. Additionally, tetrahydrozoline hydrochloride can cross the blood-brain barrier to interact with centrally located alpha-2 adrenoceptors and imidazole receptors, potentially producing systemic effects including hypotension, bradycardia, analgesia, hypothermia, sedation, and hypnosis when absorbed systemically in sufficient quantities .

Pharmacokinetics

When ingested orally, tetrahydrozoline hydrochloride is rapidly absorbed from the gastrointestinal tract and can readily cross the blood-brain barrier, potentially leading to pronounced central nervous system effects .

Clinical Applications

Ophthalmic Use

The primary ophthalmic indication for tetrahydrozoline hydrochloride is the temporary relief of discomfort and redness of the eye due to minor irritations. The compound's vasoconstrictive properties effectively reduce conjunctival blood vessel dilation, resulting in visible reduction of redness and associated discomfort. Tetrahydrozoline hydrochloride is commonly formulated at a 0.05% concentration for ophthalmic use and may be combined with other lubricants and anti-irritants such as povidone, polyethylene glycol 400, dextran, and zinc sulfate to enhance therapeutic effects and patient comfort .

Nasal Decongestant Properties

In nasal formulations, tetrahydrozoline hydrochloride serves as a decongestant for the relief of nasal and nasopharyngeal mucosal congestion. By constricting dilated blood vessels in the nasal passages, the compound reduces mucosal edema and nasal secretions, improving airflow and alleviating the sensation of nasal stuffiness. The nasal spray formulation is marketed under trade names including Tyzine, typically at concentrations designed to provide effective decongestant activity while minimizing systemic absorption .

Formulations and Brand Names

Tetrahydrozoline hydrochloride is available in numerous formulations designed for specific routes of administration and therapeutic applications. Common brand names and formulation types include:

Table 2: Common Formulations of Tetrahydrozoline Hydrochloride

Formulation TypeCommon Brand NamesTypical Concentration
Ophthalmic dropsVisine, Colirio Ocusan0.05%
Nasal sprayTyzine0.05-0.1%
Combination productsVarious (with lubricants, anti-irritants)0.05%

In some countries, tetrahydrozoline hydrochloride is also formulated in combination with antihistamines, corticosteroids, and glucocorticoids for enhanced therapeutic effects in specific conditions .

Analytical Methods

Detection Techniques

Several analytical methods have been developed for the detection and quantification of tetrahydrozoline hydrochloride in pharmaceutical formulations and biological samples. Recent innovations include electrochemical detection systems utilizing modified electrodes. A novel approach employs screen-printed carbon electrodes (SPCEs) modified with copper oxide/zeolite nanostructures for eco-friendly selective differential pulse voltammetric quantification of tetrahydrozoline. This method achieved enhanced electrode performance against electrooxidation of tetrahydrozoline at 0.960 V in Britton-Robinson buffer at pH 9.0, demonstrating a diffusion-controlled reaction mechanism .

Gas chromatography-mass spectrometry (GC/MS) has proven effective for forensic applications, successfully identifying tetrahydrozoline in urine samples at concentrations around 100 ng/mL up to 20 hours post-exposure in cases of suspected drug-facilitated sexual assault .

Quantification Methods

High-performance liquid chromatography (HPLC) represents a well-established method for quantitative determination of tetrahydrozoline hydrochloride in pharmaceutical formulations. A validated HPLC method utilizing a reversed-phase system with a Partisil 5 ODS analytical column has been reported. The mobile phase composition of methanol/acetonitrile/water (50:50:10 v/v) provides effective separation of tetrahydrozoline hydrochloride and potential co-formulated compounds, with UV detection at 220 nm. This method demonstrated excellent precision with relative standard deviations of 0.61% for tetrahydrozoline hydrochloride .

Table 3: Analytical Performance Characteristics for Tetrahydrozoline Detection Methods

Analytical MethodDetection RangeLimit of DetectionMatrix
CuONPs/ZY/SPEs Voltammetry0.24-57.2 μg/mL0.0799 μg/mL (79.9 ng/mL)Eye drops, biological fluids
HPLC-UVNot specifiedNot specifiedPharmaceutical formulations
GC/MSNot specified~100 ng/mL rangeUrine
Derivative UV SpectrophotometryNot specifiedNot specifiedPharmaceutical formulations

Derivative UV spectrophotometry provides another quantification approach, with second-derivative values measured in methanol at 226 nm for tetrahydrozoline hydrochloride determination in pharmaceutical preparations .

Toxicology and Adverse Effects

Common Side Effects

When used as directed for topical ophthalmic or nasal application, tetrahydrozoline hydrochloride generally produces minimal adverse effects. Occasional mild local irritation, stinging, or burning sensation may occur upon application. More significant concerns arise from overuse or misuse, which can potentially lead to rebound congestion (rhinitis medicamentosa in nasal applications) with prolonged use. Systemic absorption from therapeutic doses is minimal but may occasionally produce mild systemic alpha-adrenergic effects in sensitive individuals .

Overdose and Toxicity

Tetrahydrozoline hydrochloride ingestion presents a significant toxicological concern, particularly in pediatric populations. Accidental or intentional oral consumption can produce profound systemic effects through activation of central and peripheral alpha-adrenergic receptors. Toxicity data indicate an oral LD50 of 785 mg/kg in rats and 345 mg/kg in mice, with intraperitoneal LD50 values of 122 mg/kg in rats and 110 mg/kg in mice .

Clinical manifestations of tetrahydrozoline hydrochloride toxicity following ingestion typically include:

  • In children: Profound sedation, profuse sweating, hypotension, and shock

  • In adults: Initial hypertension, bradycardia, drowsiness, followed by rebound hypotension and a shock-like syndrome

These effects result from initial alpha-1 receptor activation (producing vasoconstriction and hypertension) followed by central alpha-2 receptor effects (producing sedation, bradycardia, and eventual hypotension) .

Case Reports

A documented case of unintentional tetrahydrozoline hydrochloride ingestion demonstrated persistent cardiovascular effects for 36 hours following exposure. The case involved a 17-year-old, 74 kg woman who ingested approximately 10-15 mL of a 0.05% tetrahydrozoline ocular formulation, mistaking it for a cough/cold remedy. Upon presentation to the emergency department 25 minutes post-ingestion, the patient exhibited lethargy, slowed speech, ataxia, dizziness, headache, and sinus congestion. Vital signs revealed temperature 97.5°F, pulse 39 beats/minute, respiratory rate 16 breaths/minute, and blood pressure 153/90 mmHg. Cardiac monitoring demonstrated sinus bradycardia with a rate of 45 beats/minute, illustrating the profound cardiovascular effects that can persist for extended periods following ingestion .

Misuse and Forensic Implications

Drug-Facilitated Sexual Assault

Tetrahydrozoline hydrochloride has emerged as an agent implicated in cases of drug-facilitated sexual assault (DFSA). Its availability in over-the-counter preparations, combined with its sedative effects when ingested, has led to documented cases of intentional administration to facilitate criminal activity. Clinical features reported in DFSA cases include intermittent periods of consciousness and post-exposure vomiting, presenting unique identifiers that may assist in case recognition .

Detection in Biological Samples

Forensic detection of tetrahydrozoline hydrochloride in biological samples provides critical evidence in suspected poisoning or DFSA cases. GC/MS analysis has successfully identified tetrahydrozoline in urine samples at concentrations of 114 and 150 ng/mL approximately 20 hours post-exposure. For suspected victims with delayed presentation, urine may represent a superior sample for evaluation compared to blood, due to longer detection windows and higher concentrations .

Normal concentration ranges following therapeutic ocular administration have been established as 13-210 ng/mL in blood and 11-40 ng/mL in specific biological fluids, providing reference values against which suspected cases of misuse or overdose can be compared. Concentrations substantially exceeding the 95% confidence interval for therapeutic use may suggest illegal administration, accidental ingestion, or intentional overdose .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator